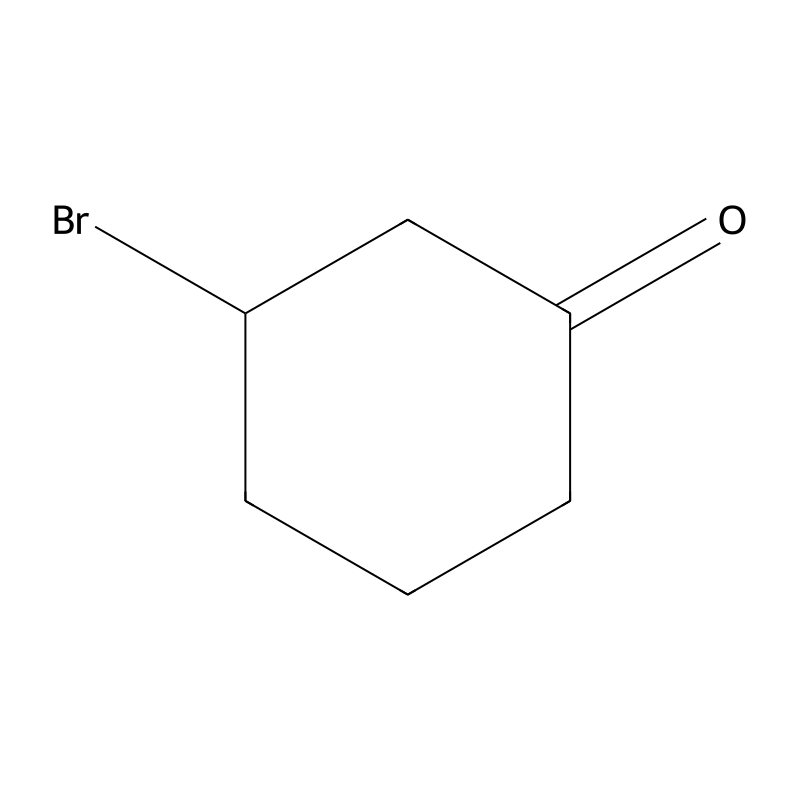3-Bromocyclohexanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine
Scientific Field: Organic Chemistry
Results or Outcomes: The synthesis was successful, resulting in the formation of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine .
Synthesis of Enantiopure Cyclohexitols
Results or Outcomes: The synthesis was successful, resulting in the formation of enantiopure cyclohexitols .
Synthesis of Thermoresponsive Micelles
Scientific Field: Polymer Chemistry
Methods of Application: α-Bromo-ε-caprolactone (α-BrCL) was synthesized from α-bromocyclohexanone using 3-chloroperoxybenzoic acid. α-BrCL was then used as a comonomer in the ring-opening polymerization of ε-caprolactone (CL) initiated with aluminum isopropoxide to synthesize poly (CL-co-α-BrCL) copolymer. This copolymer was used as the macroinitiator in the ATRP of N-isopropylacrylamide (NIPAAm) for the synthesis of stimuli-responsive and biodegradable PCL-g-PNIPAAm copolymer .
Results or Outcomes: The synthesis was successful, resulting in the formation of PCL-g-PNIPAAm copolymer. A core-shell type nano-structure was formed with a hydrophilic outer shell and a hydrophobic inner core from these copolymers, which exhibited a phase transition temperature around 31 °C . The critical micelle concentration was found to be 3.2×10−3 mg/mL . Transmission electron microscopy (TEM) results showed that micelles have spherical shapes with a diameter of about 70 nm .
3-Bromocyclohexanone is an organic compound with the molecular formula . It belongs to the class of cyclohexanones, which are cyclic ketones characterized by a six-membered carbon ring containing a ketone functional group (). Specifically, in 3-bromocyclohexanone, a bromine atom is attached to the third carbon atom of the cyclohexane ring, leading to a unique structural configuration that influences its chemical reactivity and interactions. The compound has a molecular weight of approximately 177.04 g/mol and adopts a chair conformation, which is the most stable arrangement for six-membered rings .
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles. For example:This reaction yields a corresponding alcohol.
- Reduction: The carbonyl group can be reduced to an alcohol using lithium aluminum hydride:
- Grignard Reactions: 3-Bromocyclohexanone can also react with Grignard reagents, leading to the formation of tertiary alcohols after hydrolysis .
3-Bromocyclohexanone can be synthesized through several methods:
- Bromination of Cyclohexanone: Cyclohexanone can be brominated using bromine in the presence of a solvent like carbon tetrachloride or acetic acid, leading to the formation of 3-bromocyclohexanone.
- Favorskii Reaction: The treatment of an α-bromo ketone with a base can yield ring-contracted products or other derivatives, which may include 3-bromocyclohexanone as an intermediate .
- Nucleophilic Substitution: Starting from other brominated cyclohexanones or cyclohexene derivatives, nucleophilic substitution reactions can introduce the ketone functionality.
3-Bromocyclohexanone serves as an important intermediate in organic synthesis. Its applications include:
- Building Block for Pharmaceuticals: It is utilized in synthesizing various pharmaceutical compounds due to its reactive nature.
- Polymer Chemistry: It has been used in the synthesis of copolymers and other advanced materials.
- Organic Synthesis: As a versatile intermediate, it facilitates the introduction of various functional groups into organic molecules.
Interaction studies involving 3-bromocyclohexanone primarily focus on its reactivity with nucleophiles and electrophiles. The presence of both a bromine atom and a carbonyl group allows for diverse interaction pathways, making it a valuable compound in synthetic organic chemistry. Specific studies detailing its interactions with biological systems or complex organic matrices remain limited.
Similar Compounds: Comparison with Other Compounds
Several compounds are structurally similar to 3-bromocyclohexanone. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 2-Bromocyclohexanone | C6H9BrO | Bromine at the second position | More reactive due to proximity of bromine to carbonyl |
| Cyclohexanone | C6H10O | No halogen substitution | Lacks halogen reactivity |
| Bromocyclopentanone | C5H7BrO | Five-membered ring structure | Smaller ring size affects reactivity |
| Bromoacetophenone | C8H7BrO | Aromatic ketone with bromine | Aromatic nature influences properties |
| 4-Bromobutan-2-one | C4H7BrO | Bromine at terminal position | Shorter chain length affects reactivity |
3-Bromocyclohexanone's unique position within the cyclohexane framework provides distinct chemical properties compared to these similar compounds, particularly regarding its stability and reactivity profile due to the chair conformation and specific substitution pattern .








